molecular formula C10H12Cl2N2O B8808483 N-(2,6-dichloropyridin-4-yl)pivalamide

N-(2,6-dichloropyridin-4-yl)pivalamide

Cat. No.: B8808483
M. Wt: 247.12 g/mol
InChI Key: JZWSLTJTRMMCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichloropyridin-4-yl)pivalamide is a useful research compound. Its molecular formula is C10H12Cl2N2O and its molecular weight is 247.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

N-(2,6-dichloropyridin-4-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C10H12Cl2N2O/c1-10(2,3)9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15)

InChI Key

JZWSLTJTRMMCSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=NC(=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Dichloro-4-pyridinamine (10 g, 61.3 mmol) (Aldrich) and triethylamine (10.69 ml, 77 mmol) were combined in dichloromethane (DCM) (75 ml) and cooled in an ice-bath. 2,2-dimethylpropanoyl chloride (8.30 ml, 67.5 mmol) (Aldrich) in DCM (15 ml) was added drop wise and the mixture stirred whilst allowing to warm up overnight producing a clear dark orange solution. LCMS showed good conversion to product. The solution was washed with water and sat. NaHCO3 (100 ml each), dried with Na2SO4, filtered and concentrated to yield a dark orange solid. The crude product was taken up in the minimum of DCM and applied to a 320 g Companion XL silica column and eluted with 0% EtOAc in cyclohexane for 2 CVs then 0-15% EtOAc in cyclohexane over 12 CVs then held at 15% for 2 CV. Appropriate fractions were combined and evaporated to give the title compound as a yellow solid (11.59 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.69 mL
Type
reactant
Reaction Step Two
Quantity
8.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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